

# Spectroscopic Profile of Ethyl 5-fluoronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 5-fluoronicotinate

Cat. No.: B1295988

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This technical guide provides a detailed overview of the spectroscopic properties of **Ethyl 5-fluoronicotinate**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource based on predicted spectroscopic data due to the limited availability of experimental spectra in public databases.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 5-fluoronicotinate**. These predictions are derived from the analysis of structurally similar compounds, including ethyl nicotinate and other fluorinated pyridine derivatives.

## Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.90	d	~2.5	H-6
~8.50	dd	~8.5, 4.5	H-2
~7.80	ddd	~8.5, 2.5, 2.5	H-4
4.45	q	7.1	-CH <sub>2</sub> -
1.42	t	7.1	-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~164.5 (d, J $\approx$ 2 Hz)	C=O
~159.0 (d, J $\approx$ 260 Hz)	C-5
~148.0 (d, J $\approx$ 15 Hz)	C-6
~138.0 (d, J $\approx$ 25 Hz)	C-2
~125.0 (d, J $\approx$ 5 Hz)	C-3
~121.0 (d, J $\approx$ 20 Hz)	C-4
62.0	-CH <sub>2</sub> -
14.2	-CH <sub>3</sub>

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Weak	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1725	Strong	C=O Stretch (Ester)
~1600, 1480, 1450	Medium-Strong	Aromatic C=C and C=N Stretch
~1300-1250	Strong	C-O Stretch (Ester)
~1150-1100	Strong	C-F Stretch

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
169	100	[M] <sup>+</sup> (Molecular Ion)
141	60	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
124	80	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
96	40	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Ethyl 5-fluoronicotinate** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz NMR spectrometer.

- $^1\text{H}$  NMR Acquisition: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 transients. Proton decoupling is applied during acquisition.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent signal of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **Ethyl 5-fluoronicotinate** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

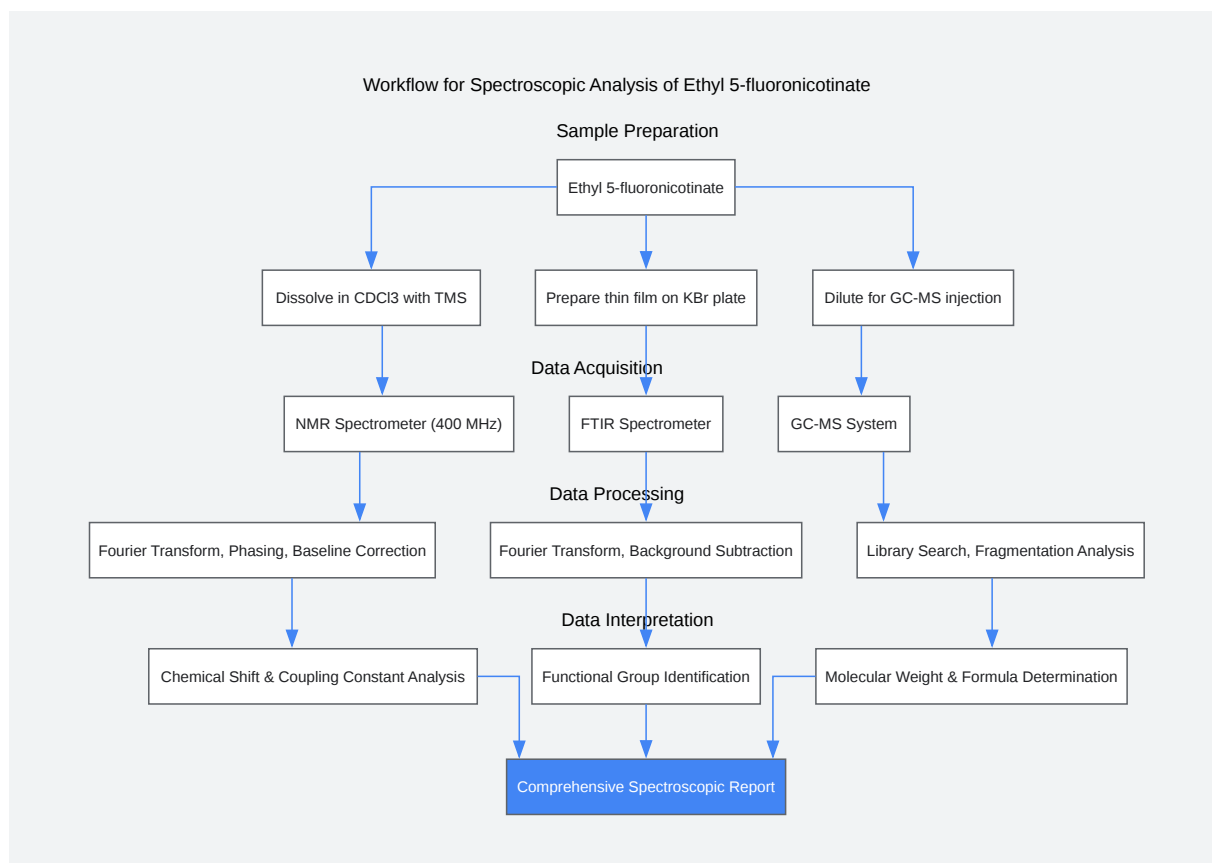
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
- Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole mass analyzer.

- Detection: The abundance of each ion is measured, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their  $m/z$  values.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl 5-fluoronicotinate**.



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### Spectroscopic Analysis Workflow

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